Tumour-associated MUC1 epitope
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The tumour-associated MUC1 epitope is a specific region of the mucin 1 (MUC1) protein, which is overexpressed and aberrantly glycosylated in many epithelial cancers, including breast, ovarian, and pancreatic cancers . This epitope is recognized by the immune system as a marker of cancer cells, making it a valuable target for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tumour-associated MUC1 epitope involves solid-phase peptide synthesis (SPPS) to create glycopeptide antigens. The synthesis typically starts with the assembly of glycosylated amino acids, followed by the conjugation of these glycopeptides with carrier proteins such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) to enhance immunogenicity . The reaction conditions often involve the use of trifluoroacetic acid and anisole under argon protection at room temperature .
Industrial Production Methods: Industrial production of MUC1 glycopeptides can be scaled up using automated peptide synthesizers. The process includes the synthesis of glycosylated threonine monomers, followed by their incorporation into the peptide chain using Fmoc chemistry. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: The tumour-associated MUC1 epitope undergoes various chemical reactions, including glycosylation, oxidation, and conjugation. Glycosylation is a critical modification that enhances the immunogenicity of the epitope .
Common Reagents and Conditions: Common reagents used in these reactions include glycosylated amino acids, trifluoroacetic acid, and anisole. The reactions are typically carried out under mild conditions to preserve the integrity of the glycopeptide .
Major Products: The major products formed from these reactions are glycosylated MUC1 peptides, which can be further conjugated with carrier proteins to form vaccine candidates .
Scientific Research Applications
The tumour-associated MUC1 epitope has numerous scientific research applications:
Mechanism of Action
The tumour-associated MUC1 epitope exerts its effects by interacting with the immune system. It is recognized by dendritic cells and macrophages, which present the epitope to T cells, leading to the activation of cytotoxic T lymphocytes (CTLs) and the production of antibodies . These immune responses target and destroy cancer cells expressing the MUC1 epitope . The molecular targets involved include major histocompatibility complex (MHC) molecules and various immune receptors .
Comparison with Similar Compounds
Uniqueness: The tumour-associated MUC1 epitope is unique due to its specific glycosylation pattern, which is not found in normal cells. This makes it an ideal target for cancer immunotherapy, as it minimizes the risk of autoimmune reactions .
Properties
Molecular Formula |
C80H127N25O28 |
---|---|
Molecular Weight |
1887.0 g/mol |
IUPAC Name |
(3S)-4-[[(2S,3R)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C80H127N25O28/c1-36(2)58(71(124)101-61(43(9)110)74(127)97-50(34-107)66(119)92-40(6)79(132)133)98-56(112)32-86-63(116)47(28-44-30-83-35-88-44)95-62(115)37(3)89-69(122)53-20-14-26-104(53)78(131)54-21-15-27-105(54)76(129)39(5)91-72(125)59(41(7)108)100-67(120)49(33-106)93-55(111)31-87-68(121)51-18-12-24-102(51)75(128)38(4)90-70(123)52-19-13-25-103(52)77(130)46(17-11-23-85-80(81)82)94-73(126)60(42(8)109)99-65(118)48(29-57(113)114)96-64(117)45-16-10-22-84-45/h30,35-43,45-54,58-61,84,106-110H,10-29,31-34H2,1-9H3,(H,83,88)(H,86,116)(H,87,121)(H,89,122)(H,90,123)(H,91,125)(H,92,119)(H,93,111)(H,94,126)(H,95,115)(H,96,117)(H,97,127)(H,98,112)(H,99,118)(H,100,120)(H,101,124)(H,113,114)(H,132,133)(H4,81,82,85)/t37-,38-,39-,40-,41+,42+,43+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,58-,59-,60-,61-/m0/s1 |
InChI Key |
PWNGANMXYYXQIH-CQZRLPCDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]6CCCN6)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C4CCCN4C(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.